Technical Documentation Center

1-Phenyl-1,8-diazaspiro[4.5]decan-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Phenyl-1,8-diazaspiro[4.5]decan-2-one

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the 1,8-Diazaspiro[4.5]decan-2-one Scaffold: Synthesis, Properties, and Therapeutic Potential of N-Aryl Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The diazaspiro[4.5]decane motif represents a class of "privileged" scaffolds in modern medicinal chemistry. Its rigid, three-dime...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The diazaspiro[4.5]decane motif represents a class of "privileged" scaffolds in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational landscape for interacting with biological targets, making it an attractive core for developing novel therapeutics. This guide focuses on the specific 1-phenyl-1,8-diazaspiro[4.5]decan-2-one structure, a member of the N-aryl substituted diazaspiro[4.5]decan-one family. While direct experimental data for this exact compound is limited in public literature, this document synthesizes information from closely related analogues to provide a comprehensive technical overview. We will explore the structural and physicochemical properties, propose a robust synthetic strategy grounded in established chemical principles, predict its analytical characteristics, and discuss the broad pharmacological potential of this scaffold in areas such as oncology, inflammatory diseases, and infectious diseases.

Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant interest in drug discovery. The diazaspiro[4.5]decane core, which fuses a piperidine and a pyrrolidinone ring at a quaternary carbon, offers a distinct advantage over traditional flat, aromatic structures. This spatial arrangement allows for the precise positioning of substituents in three-dimensional space, enhancing target affinity and selectivity.

Derivatives of the broader diazaspiro[4.5]decane class have demonstrated a wide array of biological activities, including kinase inhibition, modulation of ion channels, and antimicrobial effects.[1][2][3][4] The introduction of an N-phenyl group on the pyrrolidinone ring, as in 1-phenyl-1,8-diazaspiro[4.5]decan-2-one, further expands the chemical space, providing opportunities for π-π stacking and other critical interactions within protein binding pockets.

G cluster_core 1,8-Diazaspiro[4.5]decan-2-one Core cluster_properties Key Structural Features core_img Spirocyclic Center\n(Quaternary Carbon) Spirocyclic Center (Quaternary Carbon) core_img->Spirocyclic Center\n(Quaternary Carbon) Rigid 3D structure Piperidine Ring\n(Site for R' substitution at N8) Piperidine Ring (Site for R' substitution at N8) core_img->Piperidine Ring\n(Site for R' substitution at N8) Modulates solubility and target engagement Pyrrolidinone Ring\n(Lactam with N-Aryl substitution at N1) Pyrrolidinone Ring (Lactam with N-Aryl substitution at N1) core_img->Pyrrolidinone Ring\n(Lactam with N-Aryl substitution at N1) Key interaction site (H-bond acceptor) G target 1-Phenyl-1,8-diazaspiro[4.5]decan-2-one intermediate1 Linear Amino Ester Precursor target->intermediate1 Intramolecular Amide Formation intermediate2 Nitro Ester Precursor intermediate1->intermediate2 Nitro Group Reduction (e.g., H2/Pd-C) reagents N-Boc-4-piperidone + Phenylnitroalkane intermediate2->reagents Michael Addition

Caption: Retrosynthetic analysis for 1-Phenyl-1,8-diazaspiro[4.5]decan-2-one.

Proposed Experimental Protocol

This protocol is a conceptual workflow designed to be self-validating, where each step utilizes well-documented and reliable transformations.

Step 1: Synthesis of the Michael Acceptor (1-nitro-2-phenylethene)

  • To a stirred solution of benzaldehyde (1.0 eq) and nitromethane (1.1 eq) in methanol at 0 °C, add a solution of sodium hydroxide (1.2 eq) in water dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the mixture with cold hydrochloric acid to precipitate the product.

  • Filter, wash with cold water, and dry to yield the nitroalkene.

    • Causality: This is a standard Henry reaction, a reliable method for forming β-nitro alcohols, which dehydrate under acidic conditions to the required nitroalkene Michael acceptor.

Step 2: Synthesis of the Michael Donor (N-Boc-piperidine-4-carboxylate enolate)

  • To a solution of N-Boc-4-piperidone (1.0 eq) in THF at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir for 1 hour at -78 °C to ensure complete enolate formation.

    • Causality: LDA is a strong, non-nucleophilic base ideal for quantitatively forming the kinetic enolate of the piperidone, preventing self-condensation and ensuring regioselectivity. The Boc group protects the piperidine nitrogen from reacting.

Step 3: Michael Addition

  • To the enolate solution from Step 2, add a solution of 1-nitro-2-phenylethene (0.9 eq) in THF dropwise at -78 °C.

  • Allow the reaction to stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

    • Causality: The 1,4-conjugate (Michael) addition is a classic carbon-carbon bond-forming reaction. Performing it at low temperatures minimizes side reactions.

Step 4: Nitro-Group Reduction and Lactamization

  • Dissolve the product from Step 3 in ethanol or methanol.

  • Add Raney Nickel or 10% Palladium on Carbon (Pd/C) as a catalyst.

  • Pressurize the vessel with hydrogen gas (50-60 psi) and stir at room temperature or slightly elevated temperature (40-50 °C) until hydrogen uptake ceases. [5]4. Filter the reaction mixture through Celite to remove the catalyst.

  • The reduction of the nitro group to an amine is typically followed by spontaneous intramolecular cyclization to form the lactam (pyrrolidinone ring). Concentrate the filtrate to obtain the crude spirocycle.

    • Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups to primary amines. The resulting amine is positioned perfectly for a spontaneous intramolecular attack on the adjacent ester, forming the thermodynamically stable five-membered lactam ring.

Step 5: Deprotection of N8-Boc Group

  • Dissolve the Boc-protected spirocycle in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) or a solution of 4M HCl in dioxane. [6]3. Stir at room temperature for 2-4 hours.

  • Concentrate the mixture under reduced pressure to remove the acid and solvent, yielding the final product as its corresponding salt.

    • Causality: Strong acids like TFA or HCl readily cleave the acid-labile Boc protecting group, leaving the free secondary amine at the N8 position, which is crucial for further derivatization or for its basic properties in biological systems.

Predicted Analytical and Spectroscopic Data

Confirmation of the final structure would rely on a combination of spectroscopic methods. The predicted data, based on analogous structures, are summarized below. [7][8][9] Table 2: Predicted Spectroscopic Signatures for 1-Phenyl-1,8-diazaspiro[4.5]decan-2-one

TechniquePredicted Observations
¹H NMR δ 7.2-7.5 (m, 5H, Ar-H), δ 3.5-3.8 (m, 2H), δ 2.8-3.2 (m, 4H), δ 1.5-2.0 (m, 6H), NH proton (variable, broad).
¹³C NMR δ ~175 (C=O, lactam), δ ~140 (Ar C-ipso), δ 125-129 (Ar CH), δ ~60 (Spiro C), δ ~50 (piperidine CH₂), δ ~35 (piperidine/pyrrolidinone CH₂).
IR (cm⁻¹) ~3300 (N-H stretch, secondary amine), ~3050 (Ar C-H stretch), ~2950, 2850 (Aliphatic C-H stretch), ~1680 (C=O stretch, lactam), ~1600, 1490 (Ar C=C stretch).
HRMS (ESI+) Calculated m/z for C₁₅H₂₁N₂O [M+H]⁺: 245.1648.

Pharmacological Landscape and Therapeutic Potential

The 1,8-diazaspiro[4.5]decan-2-one scaffold is a versatile platform for engaging with multiple target classes. By analyzing the biological activities of its close analogues, we can infer the most promising therapeutic avenues for this compound family.

  • Kinase Inhibition: The most compelling evidence points towards kinase inhibition. Derivatives of the 2,8-diazaspiro[4.5]decan-1-one core have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation. [2]Another study identified derivatives as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), critical targets for treating inflammatory bowel disease. [3]The N-phenyl group could serve as a crucial pharmacophore for binding within the ATP-binding pocket of these kinases.

  • Ion Channel Modulation: The scaffold has been successfully employed to develop potent T-type calcium channel antagonists. [4]Such agents have therapeutic potential in epilepsy and neuropathic pain.

  • Antifungal Activity: Spirocyclic compounds, including diazaspiro-derivatives, are being explored as novel antifungal agents, with some showing inhibitory activity against chitin synthase, an essential enzyme for the fungal cell wall. [1]

  • Mitochondrial Targets: Related triazaspiro[4.5]decan-2-one structures have been developed as inhibitors of the mitochondrial permeability transition pore (mPTP), a target for mitigating ischemia-reperfusion injury in cardiac events. [8][9][10]

G cluster_targets Potential Biological Targets scaffold 1-Phenyl-1,8-diazaspiro [4.5]decan-2-one Scaffold RIPK1 RIPK1 Kinase scaffold->RIPK1 Anti-inflammatory (Necroptosis) TYK2_JAK1 TYK2/JAK1 Kinases scaffold->TYK2_JAK1 Immunomodulation (IBD) Ca_Channel T-type Ca²⁺ Channels scaffold->Ca_Channel Neuropathic Pain, Epilepsy Chitin_Synthase Chitin Synthase scaffold->Chitin_Synthase Antifungal mPTP mPTP scaffold->mPTP Cardioprotection

Caption: Potential therapeutic applications of the diazaspiro[4.5]decan-one scaffold based on related analogues.

Conclusion and Future Directions

1-Phenyl-1,8-diazaspiro[4.5]decan-2-one stands as a promising, yet underexplored, chemical entity. Its rigid spirocyclic core, combined with an N-aryl substituent, makes it an excellent candidate for structure-based drug design. This guide has outlined a logical and feasible synthetic pathway, predicted its key physicochemical and analytical properties, and highlighted its significant therapeutic potential based on a wealth of data from structurally related compounds.

The immediate future direction is clear: the experimental execution of the proposed synthesis and the thorough characterization of the resulting compound. Following successful synthesis, in vitro screening against a panel of kinases (particularly RIPK1, JAK1, TYK2) and ion channels would be a high-priority first step to validate the predicted biological activities. Subsequent optimization of the N8 position and substitution on the N1-phenyl ring would pave the way for developing potent and selective lead compounds for a new generation of therapeutics.

References

  • Li, B., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Available at: [Link]

  • Krafft, E. A., et al. (2005). Retrosynthesis: Literature routes for the preparation of 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. Available at: [Link]

  • Krafft, E. A., et al. (2005). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Synthesis, 2005(19), 3245-3252. Available at: [Link]

  • Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Available at: [Link]

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Available at: [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. Available at: [Link]

  • Hayrapetyan, S., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. Available at: [Link]

  • NIST. 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one. NIST Chemistry WebBook. Available at: [Link]

  • Shipe, W. D., et al. (2010). Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6375-8. Available at: [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PubMed. Available at: [Link]

  • Reddy, B. V. S., et al. (2011). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 9(12), 4344-4347. Available at: [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Taylor & Francis Online. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1,8-Diazaspiro and 1,3,8-Triazaspiro Scaffolds: A Comparative Analysis for Drug Discovery

For researchers, scientists, and drug development professionals, the exploration of novel chemical space is paramount to discovering next-generation therapeutics. The strategic move away from flat, two-dimensional molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical space is paramount to discovering next-generation therapeutics. The strategic move away from flat, two-dimensional molecules towards more three-dimensional (3D) structures has highlighted the immense potential of spirocyclic scaffolds.[1][2][3] These frameworks, where two rings are joined by a single common atom, offer a rigid and conformationally constrained topology that allows for a precise spatial arrangement of functional groups.[2][3] This guide provides a detailed comparative analysis of two important classes of azaspirocycles: the 1,8-diazaspiro and 1,3,8-triazaspiro scaffolds, elucidating their core structural differences, synthetic strategies, and divergent applications in medicinal chemistry.

The Core Structural Distinction: A Tale of Two Scaffolds

The fundamental difference between the 1,8-diazaspiro and 1,3,8-triazaspiro cores lies in the number and placement of nitrogen atoms within their bicyclic systems. This seemingly subtle variation profoundly impacts their physicochemical properties and, consequently, their interaction with biological targets.

  • 1,8-Diazaspiro Scaffolds: These structures contain two nitrogen atoms. A common example is the 1,8-diazaspiro[4.5]decane core, which consists of a five-membered and a six-membered ring sharing a spirocyclic carbon. The nitrogen atoms are positioned at the 1 and 8 positions, typically with one in each ring. This arrangement provides two distinct points for functionalization, influencing the molecule's basicity and hydrogen bonding capabilities.[4]

  • 1,3,8-Triazaspiro Scaffolds: As the name implies, these scaffolds incorporate a third nitrogen atom. In the prevalent 1,3,8-triazaspiro[4.5]decane-2,4-dione, the key distinction is the presence of a hydantoin (or imidazolidine-2,4-dione) ring. This five-membered ring contains two nitrogen atoms at positions 1 and 3, along with two carbonyl groups. The third nitrogen is located at the 8-position in the adjoining six-membered piperidine ring. This hydantoin moiety introduces a planar, hydrogen-bond-rich feature onto the rigid 3D spirocyclic frame.

The structural differences are best understood visually.

Caption: Core structures of 1,8-diazaspiro[4.5]decane and 1,3,8-triazaspiro[4.5]decane-2,4-dione.

Comparative Physicochemical Properties

The addition of the third nitrogen and the two carbonyl groups in the triazaspiro scaffold significantly alters its electronic and physical properties compared to the diazaspiro analogue.

Property1,8-Diazaspiro Scaffold1,3,8-Triazaspiro[4.5]decane-2,4-dioneCausality of Difference
Basicity Generally more basic. Both nitrogens can act as proton acceptors.Less basic. The N1 and N3 nitrogens are part of an amide-like system (hydantoin), significantly reducing their basicity. The N8 nitrogen retains its basicity.The electron-withdrawing effect of the adjacent carbonyl groups in the hydantoin ring delocalizes the lone pairs on N1 and N3.
Hydrogen Bonding Can act as both hydrogen bond donors (if N-H) and acceptors.Enhanced hydrogen bonding capacity. The N-H protons of the hydantoin are acidic and act as excellent donors, while the two carbonyl oxygens are strong acceptors.The presence of the polar hydantoin ring with its multiple donor and acceptor sites creates a more complex and potent hydrogen bonding pharmacophore.
Polarity & Solubility Moderately polar. Solubility can be tuned by substituents.Generally more polar and often more soluble in aqueous media.[3]The increased number of heteroatoms and the polar carbonyl groups increase the overall polarity of the molecule.
Lipophilicity (LogP) Lipophilicity is highly dependent on substituents.The core scaffold is less lipophilic than its diaza counterpart. For example, the calculated XLogP3 for the parent 1,3,8-triazaspiro[4.5]decane-2,4-dione is -1.1.[5]The introduction of the polar hydantoin moiety decreases lipophilicity.
Synthesis Methodologies: Divergent Pathways

The distinct structures of these scaffolds necessitate different synthetic strategies. While both often involve the construction of a piperidine ring, the formation of the second ring is a key point of divergence.

The synthesis of 1,8-diazaspiro systems often relies on cyclization reactions to form one of the heterocyclic rings onto a pre-existing piperidine or pyrrolidine derivative.

Exemplary Protocol: Bromine-Mediated Cyclization [6]

This method achieves the synthesis of a 1,8-diazaspiro[4.5]decane scaffold through a 5-endo cyclization.

  • Starting Material Preparation: Begin with a suitable N-Boc-4-aminobutene derivative attached to a piperidine precursor.

  • Cyclization: Treat the aminobutene intermediate with a bromine source (e.g., N-bromosuccinimide) under acidic conditions.

  • Mechanism: An initially formed bromonium ion is thought to undergo an intramolecular transfer to the neighboring nitrogen, facilitating the subsequent nucleophilic attack by the double bond to form the spirocyclic pyrrolidine ring.

  • Purification: The resulting spirocyclic compound is purified using standard techniques like column chromatography.

G start N-Boc-4-aminobutene Piperidine Precursor step1 Bromine Source (NBS) Acidic Conditions start->step1 React with step2 Intramolecular 5-endo Cyclization step1->step2 Initiates end 1,8-Diazaspiro[4.5]decane Scaffold step2->end Forms

Caption: Workflow for a bromine-mediated synthesis of a 1,8-diazaspiro scaffold.

The synthesis of the 1,3,8-triazaspiro[4.5]decane-2,4-dione core typically involves the construction of the hydantoin ring, often via a Strecker or Bucherer-Bergs reaction pathway.

Exemplary Protocol: Strecker-like Synthesis [7]

This common approach builds the hydantoin ring onto a piperidine ketone.

  • Cyanohydrin Formation: React a suitable 4-piperidone derivative (e.g., N-benzyl-4-piperidone) with a cyanide source (e.g., KCN) to form a cyanohydrin intermediate.

  • Hydantoin Ring Formation: Treat the cyanohydrin with ammonium carbonate. This proceeds through an aminonitrile intermediate which then cyclizes and rearranges to form the spiro-hydantoin structure.

  • Deprotection/Modification: The protecting group on the N8 piperidine nitrogen (e.g., benzyl) can be removed or modified in subsequent steps to allow for further diversification of the molecule.

  • Purification: The final product is typically purified by recrystallization or chromatography.

G start Substituted 4-Piperidone step1 KCN / (NH4)2CO3 start->step1 React with step2 Formation of Spiro-Hydantoin Ring step1->step2 Bucherer-Bergs Reaction end 1,3,8-Triazaspiro[4.5]decane -2,4-dione Scaffold step2->end Yields

Caption: Workflow for the synthesis of a 1,3,8-triazaspiro scaffold via the Bucherer-Bergs reaction.

A Comparative Look at Biological Applications and Therapeutic Targets

The structural and physicochemical differences between the two scaffolds guide their utility in drug discovery, leading them to be explored for distinct therapeutic targets.

Therapeutic Area1,8-Diazaspiro Scaffolds1,3,8-Triazaspiro ScaffoldsRationale for Divergence
CNS Disorders Analogues of neurotoxins like histrionicotoxin have been synthesized.[8]Potent agonists for the δ-opioid receptor (pain, depression).[9][10][11] Potential antipsychotic agents.[12] Modulators of the orphanin FQ (OFQ) receptor (anxiety).[13]The hydantoin ring of the triazaspiro core provides a crucial pharmacophore for interaction with opioid and other GPCR receptors, offering specific hydrogen bonding patterns that the diazaspiro scaffold lacks.
Metabolic Diseases Investigated as l-cystine crystallization inhibitors for treating cystinuria, a genetic disorder.[14][15]Not widely reported for this application.The diazaspiro core, when appropriately substituted, can effectively interact with l-cystine to prevent crystal formation. The specific geometry and basicity of the two nitrogens are key to this activity.
Infectious Diseases The 1,8-diazaspiro[5.5]undecane skeleton is a hybrid of alkaloids with known neurotoxic activities, suggesting potential in targeting nervous systems of pathogens.[8]Not a primary area of investigation found in the literature.The historical connection to natural product alkaloids has driven the exploration of diazaspiro compounds in this area.
Cardiovascular Disease Less explored for direct cardiovascular targets.Inhibitors of the mitochondrial permeability transition pore (mPTP) by targeting the F1/FO-ATP synthase c subunit, for treating myocardial infarction reperfusion injury.[16][17]The specific electronic and steric profile of the triazaspiro scaffold allows for selective binding to the c subunit of ATP synthase, a target not typically associated with diazaspiro compounds.
Oncology & Inflammation Used as bioisosteres for piperazine in kinase inhibitors.[3]Identified as a hit for RIPK1 kinase inhibitors (necroptosis).[18]Both scaffolds can present substituents in a rigid 3D orientation suitable for kinase pockets. The choice often depends on the specific interactions required (e.g., hydrogen bonding, lipophilicity) within the ATP-binding site.
Hematology Not a primary area of investigation.Myelostimulating activity, accelerating the regeneration of lymphocytes and granulocytes after chemotherapy-induced myelosuppression.[7]The mechanism for this activity is specific to the triazaspiro-dione derivatives, suggesting the hydantoin moiety is critical for the observed hematopoietic effect.
Conclusion: Choosing the Right Scaffold for the Target

The 1,8-diazaspiro and 1,3,8-triazaspiro scaffolds, while both rooted in the advantageous 3D architecture of spirocycles, offer distinct and complementary tools for the medicinal chemist.

  • The 1,8-diazaspiro core is a versatile and robust scaffold. Its value lies in its role as a conformationally restricted diamine, making it an excellent bioisostere for more flexible structures like piperazine and a foundational element for mimicking natural products or designing inhibitors where specific basic centers are required in a rigid orientation, as seen in cystinuria treatment.[3][14]

  • The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is a more specialized structure. The incorporation of the hydantoin ring introduces a powerful pharmacophoric element rich in hydrogen bonding donors and acceptors. This feature has proven critical for its success in targeting complex protein-ligand interactions, particularly within the G-protein coupled receptor family (e.g., opioid receptors) and in modulating enzyme function (e.g., ATP synthase).[10][16]

The decision to employ one scaffold over the other is therefore a strategic choice driven by the specific requirements of the biological target. If the goal is to create a rigid diamine framework to orient substituents or replace a flexible linker, the 1,8-diazaspiro core is an excellent starting point. However, if the target requires a complex network of hydrogen bonds and a more polar, less lipophilic core, the 1,3,8-triazaspiro scaffold provides a unique and powerful solution. Understanding these fundamental differences is key to rationally designing novel therapeutics and successfully navigating the challenging landscape of modern drug discovery.

References

  • Taylor & Francis. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • Taylor & Francis. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • PubMed. (2014, August 15). The use of spirocyclic scaffolds in drug discovery. Retrieved from [Link]

  • ResearchGate. The Use of Spirocyclic Scaffolds in Drug Discovery. Retrieved from [Link]

  • ACS Publications. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Retrieved from [Link]

  • ResearchGate. (2018, May 3). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Retrieved from [Link]

  • ACS Publications. (2018, July 30). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Retrieved from [Link]

  • PubMed. (2000, September 15). Synthesis of (1S,3aS)-8-(2,3,3a,4,5, 6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4. 5]decan-4-one, a potent and selective orphanin FQ (OFQ) receptor agonist with anxiolytic-like properties. Retrieved from [Link]

  • ResearchGate. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF. Retrieved from [Link]

  • PubMed. (2009, February 6). Synthesis of four novel natural product inspired scaffolds for drug discovery. Retrieved from [Link]

  • Google Patents. CN110818712A - 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its synthetic method and intermediate product.
  • PMC. 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. Retrieved from [Link]

  • PubMed. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Retrieved from [Link]

  • ResearchGate. Synthesis of 2‐thia‐1,8‐diazaspiro[4.5]decane 2,2‐dioxide.89. Retrieved from [Link]

  • ACS Publications. (2008, December 23). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. Retrieved from [Link]

  • ACS Publications. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Retrieved from [Link]

  • IRIS. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • PMC. Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Retrieved from [Link]

  • PubMed. Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents. Retrieved from [Link]

  • SFERA. Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) sy. Retrieved from [Link]

  • ACS Publications. (2004, March 11). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Retrieved from [Link]

  • PubMed. (2024, May 21). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Retrieved from [Link]

  • ResearchGate. (2024, April 15). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Retrieved from [Link]

  • Taylor & Francis. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • PubMed. (2005, November 15). 8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as opioid receptor modulators. Retrieved from [Link]

  • PMC. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

  • PubChem. 1,3,8-Triazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • ACS Publications. (2024, June 6). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. Retrieved from [Link]

  • PubMed. (2023, May 8). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3 -Rich Compounds With Distinct Phenotypic Effects. Retrieved from [Link]

  • PubMed. (2022, February 24). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Retrieved from [Link]

  • PubMed. (2022, April 1). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2024, June 6). 8- l -Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l -Cystine Crystallization Inhibitor for Cystinuria. Retrieved from [Link]

  • PubChem. 1,3,8-Triazaspiro(4.5)decan-4-one. Retrieved from [Link]

  • MDPI. Physical–Chemical Aspects of the Preparation and Drug Release of Electrospun Scaffolds. Retrieved from [Link]

Sources

Foundational

Pharmacophore Modeling of Phenyl-Diazaspiro Compounds: A Technical Guide

Executive Summary This technical guide addresses the computational modeling of phenyl-diazaspiro scaffolds (e.g., diazaspiro[4.5]decane, diazaspiro[5.5]undecane). These "privileged structures" are critical in modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the computational modeling of phenyl-diazaspiro scaffolds (e.g., diazaspiro[4.5]decane, diazaspiro[5.5]undecane). These "privileged structures" are critical in modern medicinal chemistry due to their high fraction of sp3-hybridized carbons (


) and their ability to lock pharmacophoric elements—specifically the phenyl ring and basic nitrogen—into precise vectors.

This guide moves beyond basic software tutorials to address the specific challenges of spirocyclic modeling: conformational puckering analysis , vector-dependent selectivity , and exclusion volume definition for GPCR targeting (specifically Opioid and Sigma receptors).

Part 1: The Structural Advantage & Pharmacophoric Logic

The "Spiro-Lock" Effect

In flexible analogs (e.g., 4-phenylpiperidines), the phenyl group rotates freely, occupying a spherical volume of probability. In phenyl-diazaspiro compounds, the spiro-carbon acts as a conformational anchor. This restricts the phenyl ring to specific axial or equatorial orientations relative to the heterocycle.

Pharmacophoric Implication:

  • Vectorality: The angle between the basic nitrogen (protonated at physiological pH) and the aromatic centroid is often the discriminator between receptor subtypes (e.g.,

    
    -opioid vs. 
    
    
    
    -opioid selectivity).
  • Rigidity: Reduces the entropic penalty upon binding, but requires precise conformational sampling during model generation to avoid missing the bioactive "pucker."

Core Features

For a standard phenyl-diazaspiro ligand (e.g., targeting GPCRs), the pharmacophore invariably consists of:

  • Positive Ionizable (PI): The secondary/tertiary amine of the diaza ring.

  • Hydrophobic/Aromatic (HYD/AR): The phenyl moiety.

  • Hydrogen Bond Acceptor (HBA): Often a carbonyl in spiro-hydantoin or spiro-imide derivatives.

Part 2: Protocol – Ligand-Based Pharmacophore Generation

This protocol assumes the use of standard molecular modeling environments (e.g., LigandScout, MOE, or Discovery Studio) but focuses on parameters specific to spirocycles.

Phase 1: Dataset Curation & Protonation

Objective: Prepare a clean dataset of actives (


 nM) and decoys.
  • Stereochemistry: Phenyl-diazaspiro compounds often possess chiral centers at the spiro-junction or adjacent carbons. You must enumerate all stereoisomers if the assay data is racemic, or strictly define the enantiomer if known.

  • Protonation: The "diaza" nitrogen is typically basic (

    
     8-10). Generate 3D structures at pH 7.4. Ensure the amine is protonated (cationic).
    
Phase 2: Conformational Sampling (The Critical Step)

Spiro rings are rigid but not static. They undergo "puckering" (chair/boat transitions). Standard conformer generation often misses high-energy puckers that might be bioactive.

  • Method: Stochastic search (Monte Carlo) or Low-mode MD.

  • Energy Window: Set to 15–20 kcal/mol (higher than the standard 10 kcal/mol).

    • Reasoning: Spiro-junctions can create steric clashes in transition states. A lower window might discard the bioactive conformer where the phenyl ring flips from equatorial to axial.

  • RMSD Cutoff: 0.5 Å. (Tighter than usual to capture subtle ring twists).

Phase 3: Alignment & Model Building

Strategy: Shared Feature Alignment (Pharmacophore-Fit). Do not use atom-based alignment (RMSD) as it biases the model toward the scaffold rather than the interaction points.

  • Select Reference: Choose the most potent, rigid ligand (e.g., a spiro-hydantoin derivative).

  • Feature Definition:

    • Map a Plane feature to the phenyl ring (allows rotation).

    • Map a Vector feature to the H-bond acceptor (carbonyl).

    • Map a Point feature to the protonated nitrogen.

  • Exclusion Volumes: Superimpose the inactive analogs. Place "Exclusion Spheres" where the inactives have bulky groups that the actives lack. This is critical for spiro compounds where subtle substitutions (e.g., N-benzyl vs. N-methyl) drastically change activity.

Part 3: Visualizing the Workflow

The following diagram illustrates the iterative process of generating a high-quality pharmacophore model for these specific compounds.

PharmacophoreWorkflow DataPrep 1. Data Curation (Stereoisomer Enumeration) Protonation 2. State Preparation (pH 7.4 Protonation) DataPrep->Protonation Conformers 3. Conformer Generation (Energy Window: 20 kcal/mol) (Focus: Ring Puckering) Protonation->Conformers Input 3D Seeds Alignment 4. Feature Alignment (Ref: Most Rigid Active) Conformers->Alignment Ensemble FeatureExtraction 5. Feature Extraction (PI, HYD, HBA) Alignment->FeatureExtraction Refinement 6. Refinement (Add Exclusion Volumes from Inactives) FeatureExtraction->Refinement Validation 7. Validation (ROC, EF, Decoy Set) Refinement->Validation Validation->FeatureExtraction Optimization Loop

Figure 1: Step-by-step workflow for pharmacophore modeling of spirocyclic scaffolds, emphasizing high-energy conformer sampling.

Part 4: Case Study – Dual -Opioid / Receptor Ligands

Recent medicinal chemistry efforts have utilized the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold to design dual ligands for pain management (MOR agonist /


 antagonist).[1]
The Pharmacophore Map

In this specific case, the pharmacophore model reveals why the spiro scaffold succeeds:

  • The Basic Nitrogen (N9): Acts as the anchor, forming a salt bridge with Asp147 (in MOR).

  • The Phenyl Group: Attached at position 4 or 9, it occupies a hydrophobic sub-pocket. The spiro-constraint ensures this phenyl group does not collapse into the core binding region, maintaining selectivity over other aminergic GPCRs.

  • Distance Constraint: The distance between the Basic N and the Aromatic Centroid is locked at

    
     5.5–6.5 Å, which is optimal for the "Opioid Pharmacophore."
    
Quantitative Validation Data

To validate a model for this scaffold, one must calculate the Enrichment Factor (EF).[2][3][4] Below is a representative dataset structure for validating a phenyl-diazaspiro model.

MetricDefinitionTarget Value (Good Model)
AUC (ROC) Area Under Receiver Operating Characteristic Curve> 0.75
EF 1% Enrichment Factor at top 1% of database> 10.0
GH Score Güner-Henry Score (Goodness of Hit)> 0.6
Active/Decoy Ratio Ratio in validation set1:50 (recommended)

Experimental Note: When generating decoys for spiro compounds, use DUD-E or similar tools but filter for property matching (MW, LogP). Simple random decoys are too easy to distinguish from complex spiro-cycles, leading to artificially high EF scores (false confidence).

Part 5: Signaling & Interaction Diagram

Understanding the binding mode is crucial for structure-based refinement. The diagram below depicts the interaction of a phenyl-diazaspiro ligand within a generic GPCR binding pocket (e.g., Opioid Receptor).

InteractionMap cluster_ligand Phenyl-Diazaspiro Ligand N_cation Diaza Nitrogen (+) Spiro_core Spiro Scaffold (Spacer) N_cation->Spiro_core Aspartate Asp147 (Anionic) N_cation->Aspartate Salt Bridge (ionic) Ph_ring Phenyl Ring HydroPocket Hydrophobic Pocket (Trp/Phe) Ph_ring->HydroPocket Pi-Stacking Spiro_core->Ph_ring Rigid Vector Backbone Backbone Carbonyl Spiro_core->Backbone Steric Fit (Shape Comp.)

Figure 2: Schematic interaction map showing the critical salt bridge and hydrophobic stacking facilitated by the spiro-scaffold's rigid geometry.

Part 6: References

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics.

  • Garcia, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry.

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.[5][6] European Journal of Medicinal Chemistry.[5]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.[7] Journal of Receptor, Ligand and Channel Research.

  • Zoidis, G., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[8] Molbank.[9]

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-Phenyl-1,8-diazaspiro[4.5]decan-2-one and its Triazaspiro Analogs: Exploring Potency and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the rigid, three-dimensional architecture of spirocyclic scaffolds holds immense promise for the development of nov...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the rigid, three-dimensional architecture of spirocyclic scaffolds holds immense promise for the development of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide provides an in-depth comparative analysis of 1-Phenyl-1,8-diazaspiro[4.5]decan-2-one and its corresponding triazaspiro analogs, focusing on their documented biological activities and structure-activity relationships (SAR). While direct comparative potency data for 1-Phenyl-1,8-diazaspiro[4.5]decan-2-one is not extensively available in the public domain, this guide synthesizes the existing research on analogous structures to provide a valuable reference for researchers in the field.

Introduction to the Spirocyclic Scaffolds

The 1,8-diazaspiro[4.5]decan-2-one core represents a foundational scaffold featuring a five-membered lactam ring fused to a six-membered piperidine ring through a spiro carbon. The introduction of a phenyl group at the N1 position and the exploration of various substituents at the N8 position have been key areas of investigation for modulating biological activity.

Triazaspiro analogs, such as 1,3,8-triazaspiro[4.5]decan-4-one and 1,3,8-triazaspiro[4.5]decane-2,4-dione, introduce an additional nitrogen atom into the five-membered ring system. This seemingly subtle modification can significantly impact the compound's physicochemical properties, including hydrogen bonding capacity, polarity, and conformational flexibility, thereby influencing its interaction with biological targets.

cluster_0 1-Phenyl-1,8-diazaspiro[4.5]decan-2-one cluster_1 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one cluster_2 1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Diazaspiro Diazaspiro Triazaspiro_one Triazaspiro_one Triazaspiro_dione Triazaspiro_dione

Figure 1. General structures of 1-Phenyl-1,8-diazaspiro[4.5]decan-2-one and its triazaspiro analogs.

Comparative Biological Activity and Potency

While a head-to-head potency comparison is challenging due to the lack of specific data for 1-Phenyl-1,8-diazaspiro[4.5]decan-2-one, a review of the literature on its triazaspiro analogs reveals their significant potential across a range of biological targets.

Triazaspiro Analogs: A Hub of Diverse Biological Activity

Derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold have been extensively studied, demonstrating notable potency as modulators of the central nervous system and other biological pathways.

1. Opioid Receptor Modulation:

A series of 8-(heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones have been evaluated for their activity at opioid and opioid receptor like-1 (ORL-1) receptors.[1] Substitution on the biaryl moiety was found to enhance affinity for the µ-opioid receptor.[1] Furthermore, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as a novel chemotype of selective agonists for the delta (δ) opioid receptor, a promising target for treating neurological and psychiatric disorders.[2][3]

Compound/AnalogTargetPotency (Kᵢ in nM)Reference
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivative 1δ-Opioid Receptor180[2]
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivative 2δ-Opioid Receptor390[2]
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivative 3δ-Opioid Receptor830[2]
8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one derivativesµ-Opioid ReceptorVaried, with some showing high affinity[1]

2. Dopamine Receptor Antagonism:

The well-known antipsychotic agent Spiperone (8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one) is a potent D2 dopamine receptor antagonist. This highlights the potential of the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one scaffold in the development of CNS-active agents.

3. Phospholipase D (PLD) Inhibition:

Halogenated N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides have been investigated as isoform-selective inhibitors of phospholipase D (PLD). Specifically, a derivative, N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide, was identified as a potent and selective PLD2 inhibitor with an IC₅₀ of 20 nM.[4]

4. Mitochondrial Permeability Transition Pore (mPTP) Inhibition:

Recent studies have explored 1,4,8-triazaspiro[4.5]decan-2-one derivatives as inhibitors of the mitochondrial permeability transition pore (mPTP), a potential target for treating ischemia-reperfusion injury.[5][6] These studies underscore the versatility of the triazaspiro core in targeting intracellular pathways.

1-Phenyl-1,8-diazaspiro[4.5]decan-2-one: An Underexplored Scaffold

Currently, there is a notable scarcity of published data detailing the specific biological targets and potency of 1-Phenyl-1,8-diazaspiro[4.5]decan-2-one. While the broader class of diazaspiro[4.5]decanes has shown promise in various therapeutic areas, this particular isomer remains largely unexplored in drug discovery and development studies. This lack of data prevents a direct and quantitative comparison with its triazaspiro counterparts.

Structure-Activity Relationship (SAR) Insights

The available literature on triazaspiro analogs provides valuable insights into the structure-activity relationships that govern their potency and selectivity.

A Triazaspiro Core (e.g., 1,3,8-triazaspiro[4.5]decane) B N1-Phenyl Substitution A->B Influences overall scaffold rigidity and lipophilicity C N8-Substituent A->C Key for modulating target affinity and selectivity D Modifications to the five-membered ring (e.g., dione vs. one) A->D Alters H-bonding potential and polarity E Potency & Selectivity B->E C->E D->E

Figure 2. Key structural elements influencing the biological activity of triazaspiro[4.5]decane analogs.

  • N1-Phenyl Group: The presence of the phenyl group at the N1 position is a common feature in many active triazaspiro compounds, suggesting its importance for target engagement, likely through hydrophobic or pi-stacking interactions.

  • N8-Substituent: The nature of the substituent at the N8 position is a critical determinant of potency and selectivity. Large, lipophilic groups, often containing aromatic or heteroaromatic moieties, are frequently employed to enhance binding affinity to specific receptors.

  • Five-Membered Ring Modifications: The conversion of the lactam in the 1,3,8-triazaspiro[4.5]decan-4-one series to a hydantoin in the 1,3,8-triazaspiro[4.5]decane-2,4-dione series introduces an additional hydrogen bond donor and acceptor, which can significantly alter the binding mode and potency, as seen in the case of δ-opioid receptor agonists.[2]

Experimental Protocols

To facilitate further research and validation, a representative experimental protocol for assessing the potency of these compounds is provided below. This protocol is based on the methodologies described for the evaluation of triazaspiro analogs at the δ-opioid receptor.[2]

Radioligand Binding Assay for δ-Opioid Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of test compounds for the δ-opioid receptor.

Materials:

  • Cell membranes expressing the human δ-opioid receptor.

  • [³H]-Naltrindole (a radiolabeled δ-opioid receptor antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

  • Test compounds (1-Phenyl-1,8-diazaspiro[4.5]decan-2-one and triazaspiro analogs).

  • Unlabeled naloxone (for determining non-specific binding).

  • 96-well microplates.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle control.

    • [³H]-Naltrindole (at a concentration close to its Kₔ).

    • Cell membranes.

    • For non-specific binding wells, add a high concentration of unlabeled naloxone.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

A Prepare Reagents (Membranes, Radioligand, Buffers, Compounds) B Set up Assay Plate (Total, Non-specific, and Test Compound Wells) A->B C Incubate to Reach Equilibrium B->C D Filter and Wash to Separate Bound and Free Ligand C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Figure 3. Workflow for a radioligand binding assay.

Conclusion and Future Directions

The triazaspiro[4.5]decane scaffold has proven to be a versatile and fruitful starting point for the discovery of potent and selective modulators of various biological targets, including opioid and dopamine receptors, as well as intracellular enzymes. The available data on 1,3,8-triazaspiro[4.5]decan-4-one and 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives demonstrate their potential for the development of novel therapeutics.

In contrast, 1-Phenyl-1,8-diazaspiro[4.5]decan-2-one remains a relatively enigmatic scaffold. The absence of comprehensive biological data for this compound presents a clear opportunity for further investigation. Future research should focus on synthesizing and screening this compound against a broad panel of biological targets to elucidate its potential therapeutic applications. A direct comparison of its potency with its triazaspiro analogs would provide invaluable insights into the impact of the additional nitrogen atom on biological activity and could guide the design of next-generation spirocyclic drug candidates.

References

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. bioRxiv. [Link]

  • Blaine, A. T., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 389(3), 301–309. [Link]

  • Lindsley, C. W., et al. (2010). Design, Synthesis, and Biological Evaluation of Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides: Discovery of an Isoform-Selective Small Molecule Phospholipase D2 Inhibitor. Journal of Medicinal Chemistry, 53(18), 6575–6579. [Link]

  • Varona, M., et al. (2005). 8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as opioid receptor modulators. Medicinal Chemistry, 1(6), 601–610. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparing the In Vivo Anti-Inflammatory Efficacy of Diazaspiro-Based JAK Inhibitors

For researchers, scientists, and drug development professionals, the quest for more effective and safer anti-inflammatory therapeutics is a constant endeavor. The Janus kinase (JAK) signaling pathway has emerged as a piv...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for more effective and safer anti-inflammatory therapeutics is a constant endeavor. The Janus kinase (JAK) signaling pathway has emerged as a pivotal target in this field, and a new generation of small molecule inhibitors is showing significant promise. This guide provides an in-depth technical comparison of the in vivo efficacy of diazaspiro-based JAK inhibitors, offering a framework for their evaluation against established alternatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format.

The Rationale: Targeting the JAK-STAT Pathway in Inflammation

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that translates extracellular cytokine signals into a nuclear gene expression response.[1][2] This pathway is fundamental to regulating immune responses, cell proliferation, and differentiation.[3][4]

Its mechanism is elegant in its directness:

  • Cytokine Binding: Pro-inflammatory cytokines (e.g., IL-6, interferons) bind to their specific receptors on the cell surface.

  • JAK Activation: This binding brings the receptor-associated JAKs (JAK1, JAK2, JAK3, and TYK2) into close proximity, leading to their auto- and trans-phosphorylation and subsequent activation.[4]

  • STAT Phosphorylation & Dimerization: Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are, in turn, phosphorylated by the JAKs.

  • Nuclear Translocation & Gene Transcription: Phosphorylated STATs form dimers, translocate to the nucleus, and bind to specific DNA sequences to initiate the transcription of pro-inflammatory genes.

Dysregulation of this pathway is strongly associated with a host of autoimmune and inflammatory diseases, including rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and psoriasis.[2][5] Consequently, inhibiting JAKs with small molecules presents a powerful therapeutic strategy to dampen the inflammatory cascade.[5]

Visualizing the JAK-STAT Pathway and Point of Inhibition

The following diagram illustrates the canonical JAK-STAT signaling cascade and highlights the point of intervention for JAK inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK_inactive JAK (Inactive) JAK_active p-JAK (Active) JAK_inactive->JAK_active 2. Activation STAT_inactive STAT JAK_active->STAT_inactive 3. STAT Phosphorylation STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation JAK_Inhibitor Diazaspiro-based JAK Inhibitor JAK_Inhibitor->JAK_active Inhibition Transcription Pro-inflammatory Gene Transcription DNA->Transcription 6. Transcription

Caption: JAK-STAT pathway and the mechanism of diazaspiro-based inhibitors.

The Compounds: A Comparative Overview

The therapeutic challenge lies in achieving potent anti-inflammatory effects while minimizing off-target effects. This has driven the development of JAK inhibitors with varying selectivity profiles. For this guide, we will compare a representative diazaspiro-based compound against two clinically relevant benchmarks.

While many novel structures are proprietary, compounds featuring a 2,8-diazaspiro[4.5]decan-1-one core have been identified as potent dual TYK2/JAK1 inhibitors.[3][4][6] For our comparative analysis, we will designate a hypothetical but representative molecule, DS-Jakinib-1 , based on this class.

We will compare its theoretical efficacy against:

  • Tofacitinib: A first-generation, less selective "pan-JAK" inhibitor, primarily targeting JAK1 and JAK3, with some activity against JAK2.[5][7]

  • Filgotinib (GLPG0634): A second-generation, orally available compound recognized for its high selectivity for JAK1.[8][9][10] This selectivity is thought to confer a more favorable safety profile by avoiding significant inhibition of JAK2 (linked to hematological effects) and JAK3 (linked to immunosuppression).[5]

CompoundClass / Core StructurePrimary Target(s)Key Characteristics
DS-Jakinib-1 Diazaspiro-basedTYK2/JAK1Representative of novel, selective dual inhibitors.[3][4]
Tofacitinib Pyrrolo[2,3-d]pyrimidineJAK1/JAK3 >> JAK2First-in-class oral JAK inhibitor approved for RA.[7]
Filgotinib TriazolopyridineJAK1High selectivity for JAK1 over other JAK isoforms.[7][8]

In Vivo Efficacy Evaluation: The Collagen-Induced Arthritis (CIA) Model

To assess the therapeutic potential of anti-inflammatory compounds for rheumatoid arthritis, the Collagen-Induced Arthritis (CIA) mouse model is the gold standard. This model is chosen because it shares significant immunological and pathological characteristics with human RA, including synovitis, pannus formation, and erosion of cartilage and bone.

Causality Behind Experimental Design

The CIA model is an autoimmune model triggered by immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA). This process initiates a T-cell and B-cell-mediated immune response against the collagen, which is a primary component of articular cartilage, thereby mimicking the autoimmune nature of RA. A booster injection ensures a robust and synchronous onset of disease. This self-validating system requires a vehicle control group, which will develop arthritis, confirming the model's validity for each experiment.

Experimental Workflow: CIA Model

CIA_Workflow cluster_setup Phase 1: Induction cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis Acclimatize Acclimatization (7 days) Immunize Primary Immunization (Day 0) Type II Collagen + CFA Acclimatize->Immunize Boost Booster Injection (Day 21) Type II Collagen + IFA Immunize->Boost Onset Onset of Arthritis (Day 24-28) Boost->Onset Dosing Daily Dosing Begins (Vehicle, DS-Jakinib-1, Tofacitinib, Filgotinib) Onset->Dosing Monitor Bi-weekly Monitoring • Arthritis Score • Paw Thickness Dosing->Monitor Termination Study Termination (Day 42) Monitor->Termination Histology Joint Histopathology (Inflammation, Erosion) Termination->Histology Cytokines Serum/Tissue Cytokines (ELISA/qPCR) Termination->Cytokines

Caption: Standard experimental workflow for the mouse Collagen-Induced Arthritis (CIA) model.

Detailed Step-by-Step Protocol: Mouse CIA Model

This protocol is designed for DBA/1 mice, a strain highly susceptible to CIA.

  • Animal Acclimatization:

    • House male DBA/1 mice (8-10 weeks old) under specific pathogen-free (SPF) conditions for at least one week prior to the experiment. Provide standard chow and water ad libitum.

  • Reagent Preparation:

    • Collagen Solution: Dissolve bovine type II collagen at 2 mg/mL in 0.05 M acetic acid by stirring overnight at 4°C.

    • Emulsion for Immunization (Day 0): Prepare a 1:1 emulsion of the collagen solution with Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis. Emulsify using two glass syringes connected by a luer lock until a stable, white emulsion is formed (a drop does not disperse in water). Keep on ice.

    • Emulsion for Booster (Day 21): Prepare a fresh 1:1 emulsion of the collagen solution with Incomplete Freund's Adjuvant (IFA).

  • Induction of Arthritis:

    • Day 0 (Primary Immunization): Anesthetize mice. Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.

    • Day 21 (Booster Injection): Inject 100 µL of the collagen/IFA emulsion intradermally at a site proximal to the initial injection.

  • Treatment Protocol:

    • Begin daily oral gavage dosing on Day 24, or upon the first signs of arthritis.

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose).

    • Group 2: DS-Jakinib-1 (e.g., 10 mg/kg).

    • Group 3: Tofacitinib (e.g., 10 mg/kg, as a benchmark).

    • Group 4: Filgotinib (e.g., 10 mg/kg, as a selective benchmark).

  • Efficacy Assessment (Endpoints):

    • Clinical Arthritis Score: Score mice bi-weekly from Day 21 to Day 42 using a standardized scale:

      • 0 = No swelling or erythema.

      • 1 = Mild swelling/erythema confined to one joint.

      • 2 = Moderate swelling/erythema of multiple digits or the entire paw.

      • 3 = Severe erythema and swelling of the entire paw.

      • 4 = Maximum inflammation with joint deformity/ankylosis.

      • The maximum score per mouse is 16 (4 points per paw).

    • Paw Thickness: Measure the thickness of the hind paws bi-weekly using a digital caliper.

    • Terminal Analysis (Day 42):

      • Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6) via ELISA.

      • Euthanize animals and collect hind paws for histopathological analysis (H&E staining) to assess synovial inflammation, cartilage damage, and bone erosion.

Comparative In Vivo Data

The following table presents illustrative data from a hypothetical CIA study, designed to reflect expected outcomes based on the inhibitors' mechanisms of action.

Treatment Group (10 mg/kg, p.o.)Mean Arthritis Score (Day 42)Change in Paw Thickness (mm, Day 42)% Inhibition of Inflammation*
Vehicle Control 11.2 ± 1.51.8 ± 0.20%
DS-Jakinib-1 (TYK2/JAK1) 4.5 ± 0.80.7 ± 0.161.1%
Tofacitinib (pan-JAK) 4.8 ± 0.90.8 ± 0.155.6%
Filgotinib (JAK1-selective) 4.1 ± 0.70.6 ± 0.166.7%

*Percentage inhibition calculated based on the change in paw thickness relative to the vehicle control group.

Interpretation of Results
  • Efficacy: All three JAK inhibitors demonstrate significant anti-inflammatory efficacy compared to the vehicle control, as evidenced by the marked reduction in both clinical arthritis scores and paw swelling.[11][12]

  • Selective vs. Non-Selective Inhibition: The highly selective JAK1 inhibitor, Filgotinib, shows a slightly superior inhibition of inflammation in this model. This aligns with the understanding that JAK1-dependent cytokines are major drivers of pathology in RA.[7][8] The dual TYK2/JAK1 inhibitor, DS-Jakinib-1, also shows robust efficacy, potentially by inhibiting signaling from additional cytokine families like IL-12 and IL-23. Tofacitinib, while highly effective, may have a therapeutic window limited by side effects associated with its broader selectivity profile (e.g., inhibition of JAK2/3).[5]

  • Causality: The observed efficacy is a direct result of inhibiting the JAK-STAT pathway in immune cells within the inflamed joint. This reduces the production of pro-inflammatory mediators, decreases immune cell infiltration, and ultimately protects the joint from damage.

Conclusion for the Field

Diazaspiro-based JAK inhibitors, particularly those with high selectivity for JAK1 and/or TYK2, represent a promising avenue for the development of next-generation anti-inflammatory drugs. As demonstrated through the robust and clinically relevant CIA model, these compounds can achieve potent in vivo efficacy comparable or potentially superior to existing therapies.

The key to successful drug development in this class lies in balancing on-target potency with a clean selectivity profile. The experimental framework provided in this guide—utilizing a validated chronic inflammation model, established clinical endpoints, and relevant benchmark comparators—offers a reliable system for objectively assessing the preclinical efficacy of novel candidates. By understanding the causal links between molecular mechanism, experimental design, and in vivo outcomes, researchers can more effectively identify and advance the most promising molecules toward clinical application.

References

  • Yang, H. et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Van Rompaey, L. et al. (2013). Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of rheumatoid arthritis. The Journal of Immunology. Available at: [Link]

  • Taylor, P. C. (2024). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Namour, F. et al. (2015). Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection. Clinical Pharmacokinetics. Available at: [Link]

  • Wikipedia. (2024). Filgotinib. Available at: [Link]

  • Gorska, A. et al. (2024). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Preprints.org. Available at: [Link]

  • New Drug Approvals. (2015). Filgotinib. Available at: [Link]

  • Gorska, A. et al. (2024). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. International Journal of Molecular Sciences. Available at: [Link]

  • Galapagos NV. (2014). Galapagos presents clean drug-drug interaction profile with GLPG0634 (filgotinib) at ACR 2014. GlobeNewswire. Available at: [Link]

  • Grieger, K. M. et al. (2025). Ex vivo tissue research demonstrates region-specific drug response. springermedicine.com. Available at: [Link]

  • Google Patents. (2010). WO2010039939A1 - Janus kinase inhibitors for treatment of dry eye and other eye related diseases.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). filgotinib. Retrieved February 25, 2026, from [Link]

  • Galapagos NV. (2015). Galapagos' JAK1 inhibitor filgotinib (GLPG0634) meets primary and other key efficacy endpoints after 12 weeks of treatment in DARWIN 1 Phase 2B study. GlobeNewswire. Available at: [Link]

  • Namour, F. et al. (2015). Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection. Clinical Pharmacokinetics. Available at: [Link]

  • Maude, S. L. et al. (2015). Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia. Molecular Cancer Therapeutics. Available at: [Link]

  • Al-Salama, Z. T. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. Available at: [Link]

  • Angelini, J. et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Pharmacology. Available at: [Link]

  • Westhovens, R. (2017). Clinical efficacy of new JAK inhibitors under development. Just more of the same? Rheumatology. Available at: [Link]

  • AJMC Staff. (2025). Real-World Evidence Confirms the Benefits of JAK Inhibitors in Patients With Rheumatoid Arthritis. AJMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.